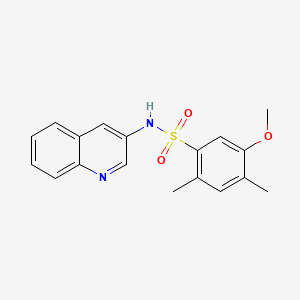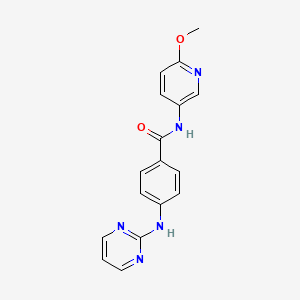![molecular formula C25H29N3O2 B12184590 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B12184590.png)
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features a complex structure with an indole ring, a piperazine ring, and a phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Indole and Piperazine Rings: The indole and piperazine rings can be coupled through a nucleophilic substitution reaction, where the indole ring acts as a nucleophile and the piperazine ring as an electrophile.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced through an acylation reaction using phenylpropanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylpropanoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the phenylpropanoyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: It can be used to study the interactions of indole and piperazine derivatives with various biological targets.
Biology: The compound can be used in studies of cell signaling pathways and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. The phenylpropanoyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone.
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-amine: This compound has an amine group instead of a ketone.
Uniqueness
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperazine rings allows for diverse interactions with biological targets, while the phenylpropanoyl group enhances its lipophilicity and potential for membrane permeability.
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C25H29N3O2/c29-24(12-6-9-21-19-26-23-11-5-4-10-22(21)23)27-15-17-28(18-16-27)25(30)14-13-20-7-2-1-3-8-20/h1-5,7-8,10-11,19,26H,6,9,12-18H2 |
InChI Key |
BWWBELOGEHKRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B12184513.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B12184517.png)





![N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12184536.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12184537.png)
![1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B12184545.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12184547.png)
![6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12184560.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12184562.png)
![2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B12184567.png)
